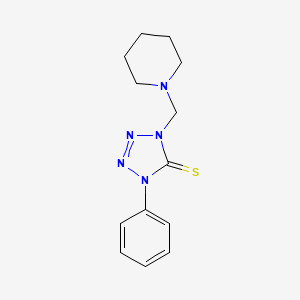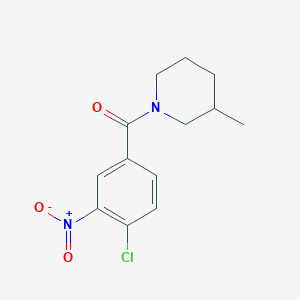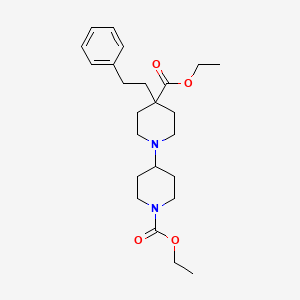
1-phenyl-4-(1-piperidinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-4-(1-piperidinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione, also known as PTT, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. PTT belongs to the class of tetrazole-thione derivatives, which have been shown to possess a wide range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 1-phenyl-4-(1-piperidinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione is not fully understood. However, it has been proposed that 1-phenyl-4-(1-piperidinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione inhibits the activity of certain enzymes, such as thiol-containing enzymes, which are essential for the survival and growth of microorganisms and viruses. 1-phenyl-4-(1-piperidinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione may also interfere with the synthesis of nucleic acids, which are essential for the replication of microorganisms and viruses.
Biochemical and Physiological Effects:
1-phenyl-4-(1-piperidinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, which are involved in the pathogenesis of various inflammatory diseases. 1-phenyl-4-(1-piperidinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may lead to the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-phenyl-4-(1-piperidinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione is its broad-spectrum antimicrobial and antiviral activity. It has been found to be effective against a wide range of microorganisms and viruses, including drug-resistant strains. 1-phenyl-4-(1-piperidinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione also has low toxicity and is well-tolerated in animals. However, one of the limitations of 1-phenyl-4-(1-piperidinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione is its poor solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 1-phenyl-4-(1-piperidinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione. One of the directions is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its mechanism of action to better understand its biological activity. Additionally, the development of 1-phenyl-4-(1-piperidinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione derivatives with improved solubility and bioavailability may lead to the development of more effective antimicrobial, antiviral, and anticancer agents.
Synthesemethoden
The synthesis of 1-phenyl-4-(1-piperidinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione involves the reaction of 1-phenyl-1,2,3,4-tetrazole-5-thiol with 1-chloromethyl-4-piperidinylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at room temperature for several hours. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-phenyl-4-(1-piperidinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. 1-phenyl-4-(1-piperidinylmethyl)-1,4-dihydro-5H-tetrazole-5-thione has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to inhibit the replication of several viruses, including HIV-1, herpes simplex virus, and influenza virus.
Eigenschaften
IUPAC Name |
1-phenyl-4-(piperidin-1-ylmethyl)tetrazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5S/c19-13-17(11-16-9-5-2-6-10-16)14-15-18(13)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWAABANUDXGLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C(=S)N(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4-(piperidinomethyl)tetrazole-5(4H)-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4935663.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B4935671.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B4935676.png)

![2-[(4-bromobenzyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B4935697.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-methylphenyl)amino]acrylonitrile](/img/structure/B4935698.png)
![2,4,10-trimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4935705.png)

![4-(2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4935732.png)
![5-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4935734.png)
![ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate](/img/structure/B4935736.png)
![9-{2-[(4-bromobenzyl)oxy]phenyl}-10-methyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4935755.png)
![5-{2-cyano-3-[(2,4-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4935760.png)
![2-[(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4935763.png)